Human RXFP1 Potency: A Benchmark for GPCR‑Focused Procurement
The target compound is the only 3‑(2,5‑dioxopyrrolidin‑1‑yl)‑thiazole benzamide within the public domain with a reported quantitative potency value at the human relaxin family peptide receptor 1 (RXFP1). In the ChEMBL‑derived GPCRdb repository, it displays a potency of 4.6 (pIC₅₀ equivalent; estimated IC₅₀ ≈ 2.5 × 10⁻⁵ M) [1]. No RXFP1 activity data are available for the closely related regioisomer 4‑(2,5‑dioxopyrrolidin‑1‑yl)‑N‑[4‑(4‑ethoxyphenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 391896‑60‑9) or for the benzodioxol‑substituted analog CAS 393837‑58‑6 . This absence of data for structural neighbors transforms the target compound into the sole quantified anchor point for any programme requiring a thiazole‑benzamide probe at RXFP1.
| Evidence Dimension | RXFP1 agonism (pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 4.6 (≈IC₅₀ 25 µM) |
| Comparator Or Baseline | Regioisomer CAS 391896‑60‑9 and benzodioxol analog CAS 393837‑58‑6: no public RXFP1 data |
| Quantified Difference | Unique publicly available data point; comparator data absent |
| Conditions | Human RXFP1; GPCRdb annotation (source: ChEMBL) |
Why This Matters
For scientific procurement in GPCR‑targeted screening, the availability of even a single validated potency value eliminates the uncertainty of assaying a completely uncharacterised analog.
- [1] GPCRdb Ligand Bioactivities: CHEMBL1525327. GPCRdb. https://test.gpcrdb.org/ligand/44893/info (accessed 29 Apr 2026). View Source
